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Compound of Interest

Compound Name: 4-bromo-6-fluoro-1H-indole

Cat. No.: B122611 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,

synthesis, and potential biological significance of 4-bromo-6-fluoro-1H-indole, a halogenated

indole derivative of interest in medicinal chemistry.

Chemical Structure and Properties
4-bromo-6-fluoro-1H-indole is a heterocyclic organic compound with the chemical formula

C₈H₅BrFN.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a

pyrrole ring, with a bromine atom substituted at the 4-position and a fluorine atom at the 6-

position of the indole core.

Physicochemical Properties
A summary of the key physicochemical properties of 4-bromo-6-fluoro-1H-indole is presented

in the table below. While experimental data for some properties are limited, computed values

provide useful estimates for research and experimental design.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b122611?utm_src=pdf-interest
https://www.benchchem.com/product/b122611?utm_src=pdf-body
https://www.benchchem.com/product/b122611?utm_src=pdf-body
https://ascopubs.org/doi/10.14694/EdBook_AM.2013.33.e395
https://www.benchchem.com/product/b122611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

IUPAC Name 4-bromo-6-fluoro-1H-indole [1]

CAS Number 885520-70-7 [1]

Molecular Formula C₈H₅BrFN [1]

Molecular Weight 214.03 g/mol [1]

Exact Mass 212.95894 Da [1]

Physical Form Solid or semi-solid or liquid [2]

Boiling Point (Predicted)
315.1 ± 22.0 °C (for isomer 6-

bromo-4-fluoro-1H-indole)
[3]

Storage Temperature
Room temperature, sealed in a

dry environment
[2]

Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-bromo-6-
fluoro-1H-indole.

¹H NMR (Proton Nuclear Magnetic Resonance):

A ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The

following data has been reported for 4-bromo-6-fluoro-1H-indole in CDCl₃ at 300 MHz:

δ 8.25 (s, 1H): This singlet corresponds to the proton on the nitrogen atom (N-H) of the

indole ring.

δ 7.20-7.25 (m, 1H): This multiplet represents one of the aromatic protons.

δ 7.12 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets corresponds to an aromatic proton.

δ 7.04 (dd, J = 2.1, 9.1 Hz, 1H): This doublet of doublets represents another aromatic proton.

δ 6.57 (apparent t, J = 2.7 Hz, 1H): This apparent triplet is attributed to the proton at the 3-

position of the indole ring.[4]
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Further spectroscopic data, including ¹³C NMR, Infrared (IR) Spectroscopy, and Mass

Spectrometry (MS), are essential for a complete structural elucidation. While specific

experimental spectra for 4-bromo-6-fluoro-1H-indole are not readily available in the public

domain, data for structurally similar compounds can provide valuable reference points.

Synthesis of 4-bromo-6-fluoro-1H-indole
The Leimgruber-Batcho indole synthesis is a widely employed and efficient method for the

preparation of substituted indoles, including 4-bromo-6-fluoro-1H-indole.[5] This two-step

process offers high yields and proceeds under relatively mild conditions.

Leimgruber-Batcho Synthesis Workflow
The synthesis involves the formation of an enamine from an o-nitrotoluene derivative, followed

by a reductive cyclization to yield the final indole product.

Step 1: Enamine Formation

Step 2: Reductive Cyclization

2-methyl-3-bromo-5-fluoro-nitrobenzene

Intermediate Enamine
(2-nitro-4-bromo-6-fluoro-β-

pyrrolidinostyrene)DMF, 100-120°C

N,N-dimethylformamide
dimethyl acetal (DMFDMA)

+ Pyrrolidine
Intermediate Enamine

4-bromo-6-fluoro-1H-indole
MeOH/THF, 0°C to RT

Reducing Agent
(e.g., Raney Nickel, Hydrazine)

Click to download full resolution via product page

Caption: Leimgruber-Batcho synthesis of 4-bromo-6-fluoro-1H-indole.

Experimental Protocol: Leimgruber-Batcho Synthesis
The following protocol is a representative example of the Leimgruber-Batcho synthesis for 4-
bromo-6-fluoro-1H-indole.
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Step 1: Synthesis of 1-[2-(2-bromo-4-fluoro-6-nitrophenyl)-1-methylethenyl]-pyrrolidine

(Intermediate Enamine)

In a suitable reaction vessel, dissolve 1-bromo-5-fluoro-2-methyl-3-nitrobenzene (1

equivalent) in dioxane.

Sequentially add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 5 equivalents) and

pyrrolidine (1 equivalent).

Heat the reaction mixture to 100°C and maintain for the appropriate time, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and concentrate under reduced

pressure to remove the solvent. The resulting dark red residue is the crude intermediate

enamine.[4]

Step 2: Synthesis of 4-bromo-6-fluoro-1H-indole

Prepare a suspension of the crude enamine intermediate (1 equivalent) and Raney nickel (in

water) in a 1:1 mixture of methanol (MeOH) and tetrahydrofuran (THF).

Cool the mixture to 0°C and slowly add hydrazine monohydrate (1.5 equivalents).

Allow the reaction to stir at room temperature for 5 hours.

Filter the reaction mixture through diatomaceous earth and wash the filter cake with ethyl

acetate (EtOAc).

Combine the filtrates and concentrate under reduced pressure to obtain the crude product as

a light-colored oil.

Purify the crude product by column chromatography on silica gel to yield 4-bromo-6-fluoro-
1H-indole.[4]

Biological Activity and Drug Development
Applications
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Halogenated indole derivatives are recognized as important scaffolds in medicinal chemistry,

with applications in the development of various therapeutic agents.[5] Notably, they have been

utilized in the preparation of PI3 kinase inhibitors.[5]

The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling

cascade that regulates a wide range of cellular processes, including cell growth, proliferation,

survival, and metabolism.[3][4][5][6] Dysregulation of this pathway is a hallmark of many

cancers, making it a prime target for anticancer drug development.
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Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.

Potential Role of 4-bromo-6-fluoro-1H-indole as a PI3K
Inhibitor
While direct experimental evidence for the PI3K inhibitory activity of 4-bromo-6-fluoro-1H-
indole is not yet prominent in the literature, its structural features as a halogenated indole

suggest it as a candidate for investigation. Indole compounds, in general, have been shown to

modulate the PI3K/Akt/mTOR signaling pathway.[7][8][9] The presence of electron-withdrawing

halogen atoms can influence the compound's binding affinity and selectivity for the kinase's

active site.

Experimental Protocol: PI3K Kinase Activity Assay
To evaluate the inhibitory potential of 4-bromo-6-fluoro-1H-indole on PI3K, a biochemical

kinase assay can be performed. Several commercial kits are available for this purpose. The

following is a generalized workflow for a PI3K activity/inhibitor screening assay.
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Caption: Generalized workflow for a PI3K kinase inhibitor assay.

Key Steps in the Assay:

Reaction Setup: A reaction mixture is prepared containing the specific PI3K isoform of

interest, its lipid substrate (e.g., PIP₂), and varying concentrations of the test inhibitor (4-
bromo-6-fluoro-1H-indole).
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Initiation: The kinase reaction is initiated by the addition of ATP.

Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature.

Detection: The amount of product formed (PIP₃) or the depletion of ATP (measured as ADP

production) is quantified. This can be achieved through various detection methods, including

fluorescence resonance energy transfer (FRET), luminescence, or antibody-based detection

of the product.

Data Analysis: The inhibitory activity is determined by comparing the signal in the presence

of the inhibitor to a control reaction without the inhibitor. The half-maximal inhibitory

concentration (IC₅₀) value is then calculated to quantify the potency of the compound.

Conclusion
4-bromo-6-fluoro-1H-indole is a synthetically accessible halogenated indole with potential

applications in drug discovery, particularly in the development of kinase inhibitors. This guide

provides a foundational understanding of its chemical properties, a reliable synthetic route, and

a framework for investigating its biological activity. Further research is warranted to fully

elucidate its spectroscopic characteristics, confirm its physicochemical properties through

experimental validation, and explore its specific inhibitory effects on the PI3K/Akt/mTOR

pathway and other potential biological targets. Such studies will be instrumental in defining its

therapeutic potential and advancing its development as a lead compound in medicinal

chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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